2-Benzoxazolethiol, 5-phenyl-
Overview
Description
2-Benzoxazolethiol, 5-phenyl- is a derivative of benzoxazole, a heterocyclic compound with a molecular structure that includes a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the case of 2-Benzoxazolethiol, 5-phenyl-, a phenyl group is attached, which may influence its chemical properties and reactivity.
Synthesis Analysis
The synthesis of various benzoxazole derivatives has been explored in the literature. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template for synthesizing a range of 2-phenyl-3,4-substituted oxazoles, which involves nucleophilic ring-opening followed by cyclization . Another method involves the reaction of 2,4-diaminophenol dihydrochloride with P-aminobenzoic acid in polyphosphoric acid to synthesize 5-amino-2-(P-aminophenyl) benzoxazole, with optimized conditions leading to high yields10.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been studied using various spectroscopic and computational methods. For example, the crystal structure of a related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, shows a nearly planar benzoxazole ring, with the phenyl ring being nearly perpendicular to the thiazole and benzoxazole rings . Computational studies, such as DFT calculations, have been used to investigate the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Benzoxazole derivatives participate in various chemical reactions. They have been used as ligands in complexes that catalyze oxidation and transfer hydrogenation reactions . The reactivity of these compounds can be influenced by the substituents on the benzoxazole ring, as seen in the synthesis of fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the photoluminescence properties of 2-phenyl-benzoxazole derivatives make them suitable for applications as fluorescent nanomaterials . The antimicrobial properties of certain benzoxazole derivatives have also been investigated, with some compounds showing broad-spectrum activity against various microorganisms . Additionally, the electronic properties, such as HOMO and LUMO energies, have been studied to understand the charge transfer within these molecules .
Scientific Research Applications
Synthesis and Chemical Properties
S-arylation of 2-mercaptobenzazoles
This comprehensive review discusses the advancements in the synthesis of 2-arylthio-benzazoles, highlighting the C–S cross-coupling as a general and applicable method. This method is favored for its use of easily accessible materials, satisfactory yield, broad substrate scope, and high generality, making it attractive for constructing various 2-arylthio-benzazoles (E. Vessally et al., 2018).
Microwave-assisted Synthesis of Benzoxazoles Derivatives
This review meta-analyzes studies on benzoxazole synthesis under microwave conditions, emphasizing the technique's efficiency in modern chemistry for synthesizing benzoxazole derivatives with diverse properties (M. Özil & E. Menteşe, 2020).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Properties
Benzothiazole derivatives, including those similar to 2-Benzoxazolethiol, 5-phenyl-, are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. This patent review emphasizes the therapeutic potential of benzothiazole derivatives and their role in the development of chemotherapeutic agents (A. Kamal et al., 2015).
Amyloid Imaging in Alzheimer's Disease
The use of benzoxazole derivatives in amyloid imaging for Alzheimer's disease diagnosis demonstrates the versatility of this class of compounds. Specific radioligands containing benzoxazole or related structures have shown efficacy in differentiating between Alzheimer's patients and healthy controls (A. Nordberg, 2007).
Safety And Hazards
Future Directions
Benzoxazole derivatives, including “2-Benzoxazolethiol, 5-phenyl-”, hold immense potential for scientific research. Their unique properties make them valuable tools in various fields including materials science, organic synthesis, and pharmaceutical. Further studies are needed to explore their potential applications and to develop more potent biologically active benzoxazole-based drugs .
properties
IUPAC Name |
5-phenyl-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMWNVNJBXKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169648 | |
Record name | 2-Benzoxazolethiol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazolethiol, 5-phenyl- | |
CAS RN |
17371-99-2 | |
Record name | 5-Phenyl-2(3H)-benzoxazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17371-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolethiol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinethione, 5-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolethiol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-1,3-benzoxazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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